![molecular formula C20H27N3O3S B7458394 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea, also known as DESI-3, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DESI-3 is a urea derivative that has shown promising results in various studies, including its ability to inhibit cancer cell growth and its potential use as a treatment for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea involves its ability to inhibit the activity of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a role in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has also been studied for its effects on the brain. Studies have shown that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea can cross the blood-brain barrier and inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea may be a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in acetylcholine levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea is its ability to selectively target cancer cells while sparing healthy cells. This makes it a promising candidate for cancer treatment with fewer side effects than traditional chemotherapy drugs. However, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has some limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea. One area of interest is the development of new cancer treatments based on 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea. Researchers may also investigate the use of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea in combination with other cancer therapies to enhance its efficacy. Additionally, further studies are needed to explore the potential use of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea involves the reaction of 1,3-diarylurea with diethyl sulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea as a white solid.
Aplicaciones Científicas De Investigación
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has been studied extensively for its potential use in cancer treatment. Studies have shown that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea may be a promising candidate for the development of new cancer treatments.
Propiedades
IUPAC Name |
1-[[4-(diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-23(4-2)27(25,26)19-12-10-18(11-13-19)16-22-20(24)21-15-14-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPFJXFJKONPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
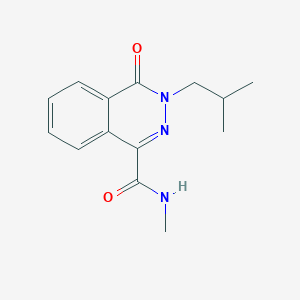
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![1-(Benzimidazol-1-yl)-3-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B7458351.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)
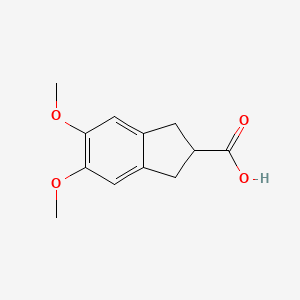
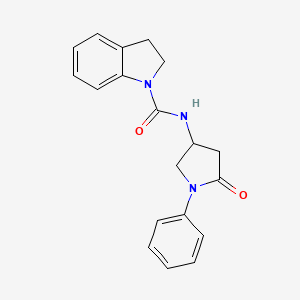
![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458391.png)
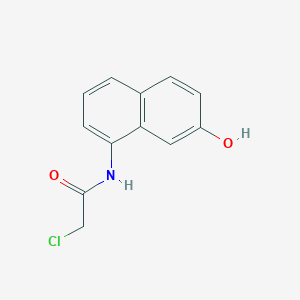
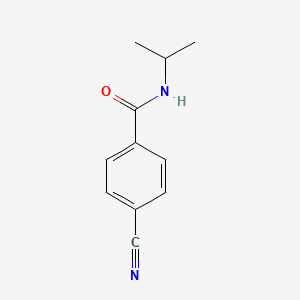
![[4-(Hydroxymethyl)phenyl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B7458409.png)